1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- is a complex organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The specific structure of this compound, with its bromine and dichlorophenyl substitutions, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- typically involves the cyclization of amido-nitriles or the condensation of ortho-phenylenediamines with substituted benzaldehydes. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzimidazole ring. Common reagents include halogens and nitrating agents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, functional materials, and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways can vary depending on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Bromo-1H-benzimidazole: Known for its antimicrobial activity.
2-Phenyl substituted benzimidazoles: Explored for their anticancer properties.
Piperazinyl benzimidazoles: Noted for their antifungal activity.
The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]- lies in its specific substitutions, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
62871-43-6 |
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Molecular Formula |
C20H13BrCl2N2O |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H13BrCl2N2O/c21-13-6-8-19(26-11-12-5-7-15(22)16(23)9-12)14(10-13)20-24-17-3-1-2-4-18(17)25-20/h1-10H,11H2,(H,24,25) |
InChI Key |
ZOYNPLVVXAAWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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